

# Application Notes and Protocols for Evaluating Tenofovir Disoproxil Succinate Permeability

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## Compound of Interest

Compound Name: *Tenofovir disoproxil succinate*

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These application notes provide detailed protocols for assessing the cell permeability of **tenofovir disoproxil succinate** (TDS), a prodrug of the antiviral agent tenofovir. Accurate determination of intestinal permeability is crucial for understanding its oral bioavailability, which is known to be limited by intestinal degradation and active efflux.<sup>[1][2][3]</sup> The following sections detail two common in vitro methods for evaluating TDS permeability: the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

## Introduction to Tenofovir Disoproxil Succinate Permeability

Tenofovir disoproxil fumarate (TDF), the fumarate salt of the same active prodrug moiety as TDS, has been extensively studied. Its oral bioavailability is approximately 25%.<sup>[4]</sup> The low bioavailability is attributed to two main factors: rapid hydrolysis by intestinal esterases and efflux back into the intestinal lumen by transporters such as P-glycoprotein (P-gp).<sup>[1][2][3][5][6]</sup> Therefore, in vitro permeability assays are essential tools to screen for factors and formulations that can enhance the intestinal absorption of TDS.

The Caco-2 cell model is considered the gold standard for in vitro prediction of human drug absorption, as these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, expressing both metabolic enzymes and efflux transporters.<sup>[7][8][9]</sup> The PAMPA model, on the other hand, is a non-cell-based assay that specifically measures passive

diffusion across an artificial lipid membrane, offering a high-throughput method to assess a compound's intrinsic membrane permeability.[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Data Presentation: Quantitative Permeability Data for Tenofovir Disoproxil

The following tables summarize quantitative data for the permeability of tenofovir disoproxil, providing a reference for expected experimental outcomes.

Table 1: Caco-2 Permeability of Tenofovir Disoproxil Fumarate (TDF)

Compound	Initial Concentration (μM)	Direction	Apparent Permeability (Papp) (10 <sup>-6</sup> cm/s)	Efflux Ratio (Papp B-A / Papp A-B)	Condition	Reference
TDF	100	Apical to Basolateral (A-B)	Value not specified	Control	[13]	
TDF	100	Apical to Basolateral (A-B)	Value not specified, but increased vs. control	With 1 μM Ly335979 (P-gp inhibitor)	[13]	
TDF	5	Apical to Basolateral (A-B) & Basolateral to Apical (B-A)	Not specified, but transport increased with inhibitors	Substrate for P-gp	With and without P-gp inhibitors	[1]
TDF	Not specified	Apical to Basolateral (A-B)	38.7-fold increase	With EM1 (esterase inhibitor) and GF120918 (P-gp inhibitor)	[1][3]	
TDF	Not specified	Apical to Basolateral (A-B)	22.8-fold increase	With propylparaben and d-α-tocopheryl polyethylene glycol	[1][3]	

1000  
succinate  
(TPGS)

Table 2: Parallel Artificial Membrane Permeability Assay (PAMPA) Data for Tenofovir Disoproxil Fumarate (TDF)

Compound	Concentration (mM)	Buffer	pH	Permeability (Pe) ( $10^{-6}$ cm/s)	Reference
TDF	1.5	Acetate Buffer	4.2	13.0	<a href="#">[14]</a> <a href="#">[15]</a>
TDF	1.5	Phosphate-Buffered Saline (PBS)	7.3	3.8	<a href="#">[14]</a> <a href="#">[15]</a>
Tenofovir (TFV)	3	Acetate Buffer	4.2	< 0.1	<a href="#">[14]</a>
Tenofovir (TFV)	3	Phosphate-Buffered Saline (PBS)	7.3	< 0.1	<a href="#">[14]</a>

## Experimental Protocols

### Caco-2 Permeability Assay Protocol

This protocol is designed to measure the bidirectional permeability of TDS across a Caco-2 cell monolayer to determine its apparent permeability ( $P_{app}$ ) and efflux ratio.

#### 1. Materials and Reagents:

- Caco-2 cells (ATCC HTB-37)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)

- Non-Essential Amino Acids (NEAA)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
- Hanks' Balanced Salt Solution (HBSS)
- HEPES buffer
- **Tenofovir Disoproxil Succinate (TDS)**
- Reference compounds (e.g., atenolol for low permeability, propranolol or antipyrine for high permeability)[7]
- P-gp inhibitor (e.g., verapamil, GF120918, or Ly335979)[1][13]
- LC-MS/MS system for analysis[1]

## 2. Cell Culture and Seeding:

- Culture Caco-2 cells in DMEM supplemented with 10-20% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Passage the cells every 3-5 days when they reach 80-90% confluency. Use cells between passages 40 and 60.[7]
- Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10<sup>4</sup> cells/cm<sup>2</sup>.
- Culture the cells on the inserts for 18-22 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[7] Change the culture medium every 2-3 days.

## 3. Monolayer Integrity Test:

- Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer using a voltmeter.
- Monolayers with TEER values  $>250 \Omega \cdot \text{cm}^2$  are typically considered suitable for permeability studies.
- Alternatively, the permeability of a paracellular marker like Lucifer yellow or mannitol can be assessed. A Papp of  $<0.5 \times 10^{-6} \text{ cm/s}$  for the marker indicates good monolayer integrity.

#### 4. Transport Experiment:

- Wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).
- Pre-incubate the monolayers with HBSS in both apical (donor) and basolateral (receiver) compartments for 30 minutes at 37°C.
- Prepare the dosing solutions of TDS (e.g., 10  $\mu\text{M}$ ) in HBSS.[9] For efflux studies, prepare dosing solutions with and without a P-gp inhibitor.
- For Apical to Basolateral (A-B) transport:
  - Remove the buffer from the apical compartment and add the TDS dosing solution.
  - Add fresh HBSS to the basolateral compartment.
- For Basolateral to Apical (B-A) transport:
  - Remove the buffer from the basolateral compartment and add the TDS dosing solution.
  - Add fresh HBSS to the apical compartment.
- Incubate the plates at 37°C with gentle shaking (e.g., 160 rpm) for a defined period, typically 2 hours.[1][9]
- At the end of the incubation, collect samples from both the donor and receiver compartments.

#### 5. Sample Analysis:

- Analyze the concentration of TDS and its metabolites (e.g., tenofovir) in the collected samples using a validated LC-MS/MS method.[1]

#### 6. Data Analysis:

- Calculate the apparent permeability coefficient ( $P_{app}$ ) in cm/s using the following equation:
  - $P_{app} = (dQ/dt) / (A * C_0)$
  - Where  $dQ/dt$  is the rate of drug appearance in the receiver compartment,  $A$  is the surface area of the membrane, and  $C_0$  is the initial drug concentration in the donor compartment.
- Calculate the efflux ratio:
  - $\text{Efflux Ratio} = P_{app} (B-A) / P_{app} (A-B)$
  - An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[7]

## Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol is for assessing the passive permeability of TDS across an artificial lipid membrane.

#### 1. Materials and Reagents:

- PAMPA plate system (e.g., 96-well filter plates and acceptor plates)
- Artificial membrane lipid solution (e.g., 2% dodecane solution of phosphatidylcholine or a commercial lipid blend)[10]
- Phosphate-Buffered Saline (PBS) at various pH values (e.g., pH 6.5 and 7.4 to mimic intestinal conditions)
- Acetate buffer (e.g., pH 4.2)[14]
- **Tenofovir Disoproxil Succinate (TDS)**

- UV-Vis spectrophotometer or LC-MS/MS system for analysis

## 2. Assay Procedure:

- Coat the filter membrane of the donor plate with the lipid solution (e.g., 5  $\mu$ L per well) and allow it to impregnate for at least 5 minutes.[\[10\]](#)
- Prepare the TDS solution in the desired buffer (donor solution).
- Fill the wells of the acceptor plate with the appropriate buffer (acceptor solution).
- Add the donor solution containing TDS to the wells of the donor plate.
- Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
- Incubate the plate assembly at room temperature for a specified period (e.g., 4 to 16 hours).[\[14\]](#)
- After incubation, separate the plates and determine the concentration of TDS in both the donor and acceptor wells.

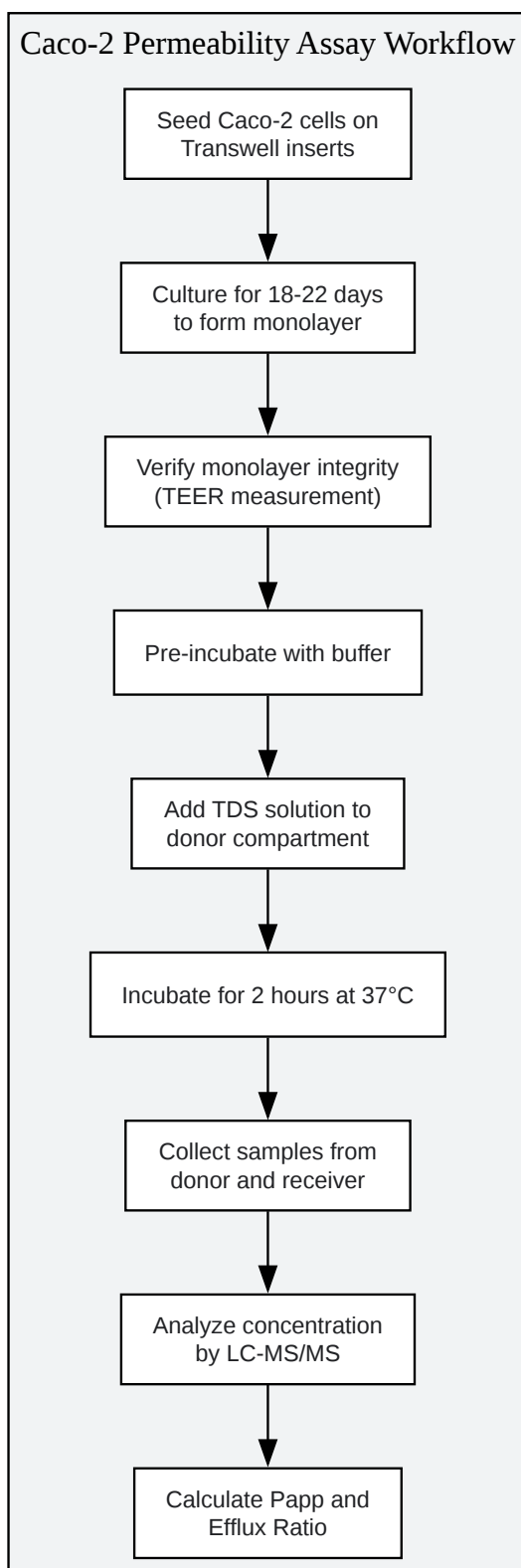
## 3. Data Analysis:

- Calculate the effective permeability coefficient (Pe) in cm/s using an appropriate equation. A common formula is:
  - $Pe = [-\ln(1 - C_a(t) / C_{equilibrium})] * (V_a * V_d) / ((V_a + V_d) * A * t)$
  - Where  $C_a(t)$  is the compound concentration in the acceptor well at time  $t$ ,  $C_{equilibrium}$  is the concentration at equilibrium,  $V_a$  is the volume of the acceptor well,  $V_d$  is the volume of the donor well,  $A$  is the filter area, and  $t$  is the incubation time.
- Compounds can be classified based on their Pe values, for example, high permeability ( $Pe > 1.5 \times 10^{-6}$  cm/s) and low permeability ( $Pe < 1.5 \times 10^{-6}$  cm/s).[\[11\]](#)

# Visualizations

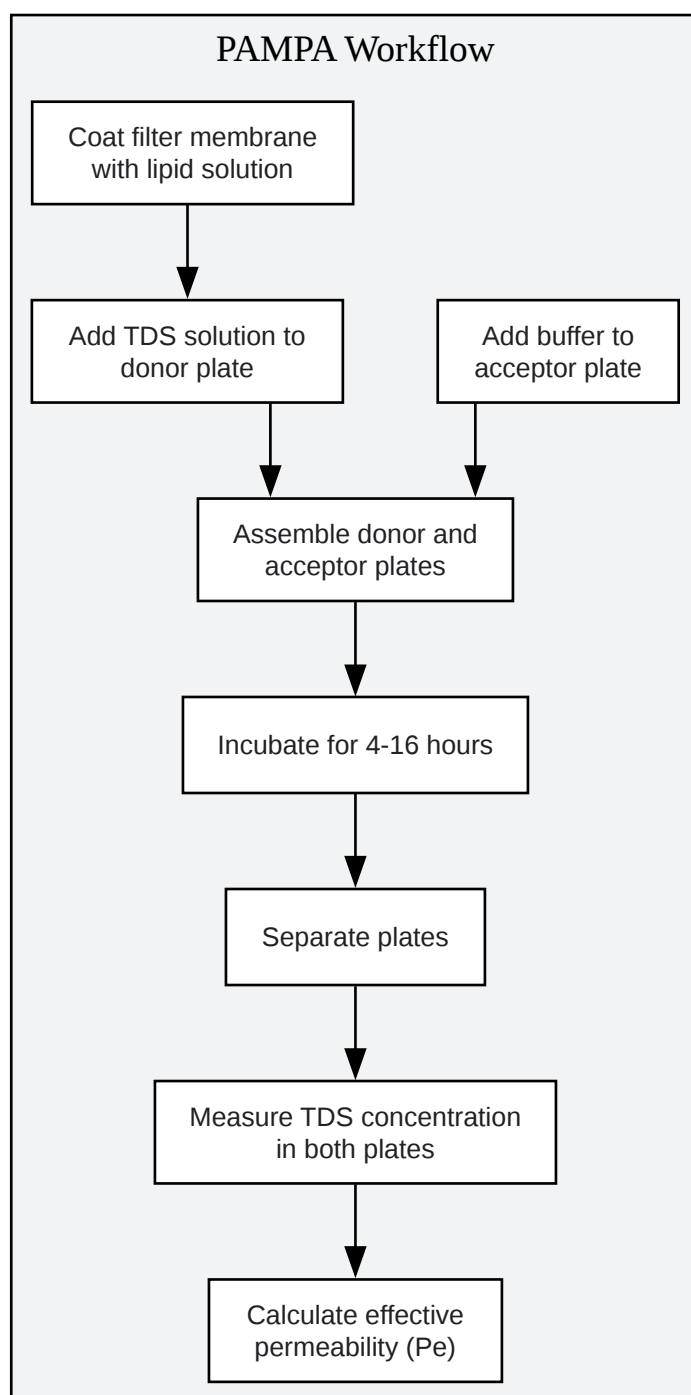
## Experimental Workflows and Signaling Pathways





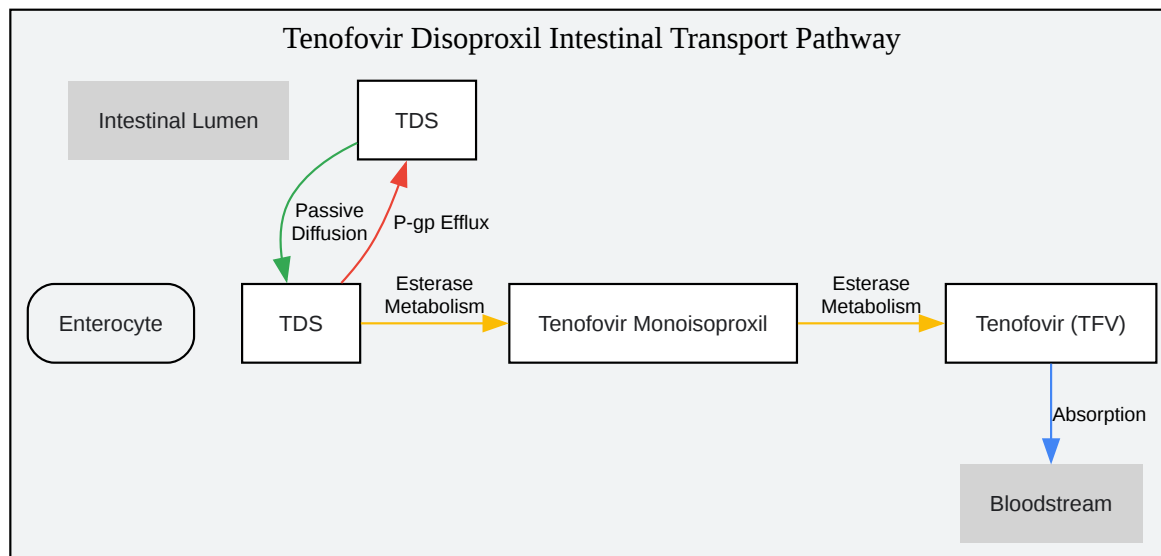
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Caption: Workflow of the Caco-2 permeability assay.



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Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).



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Caption: Intestinal transport and metabolism of **Tenofovir Disoproxil Succinate (TDS)**.

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